3,3-Difluoropentane-2,4-dione

Coordination Chemistry Ligand Design Acid Dissociation Constant

3,3-Difluoropentane-2,4-dione (CAS 1547-51-9) is a fluorinated β-diketone with the molecular formula C₅H₆F₂O₂ and a molecular weight of 136.1 g/mol. It is characterized by the presence of two fluorine atoms at the 3-position of the pentane-2,4-dione backbone.

Molecular Formula C5H6F2O2
Molecular Weight 136.1 g/mol
CAS No. 1547-51-9
Cat. No. B074805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropentane-2,4-dione
CAS1547-51-9
Synonyms3,3-DIFLUORO-PENTANE-2,4-DIONE
Molecular FormulaC5H6F2O2
Molecular Weight136.1 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)(F)F
InChIInChI=1S/C5H6F2O2/c1-3(8)5(6,7)4(2)9/h1-2H3
InChIKeyXVYFWBWYEAQLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropentane-2,4-dione (CAS 1547-51-9): A Specialized Fluorinated β-Diketone for Research and Industrial Procurement


3,3-Difluoropentane-2,4-dione (CAS 1547-51-9) is a fluorinated β-diketone with the molecular formula C₅H₆F₂O₂ and a molecular weight of 136.1 g/mol . It is characterized by the presence of two fluorine atoms at the 3-position of the pentane-2,4-dione backbone . This structural modification imparts distinct chemical and physical properties compared to its non-fluorinated parent and other fluorinated analogs, influencing its reactivity, tautomerism, and potential for forming coordination complexes [1].

Why Generic Substitution of 3,3-Difluoropentane-2,4-dione is Not Straightforward


The simple replacement of 3,3-difluoropentane-2,4-dione with other β-diketones like pentane-2,4-dione, 1,1,1-trifluoropentane-2,4-dione, or hexafluoropentane-2,4-dione is scientifically unjustified. Fluorination at the central 3-position introduces unique electronic effects that critically alter the compound's acidity (pKa), tautomeric equilibrium, and complex stability compared to non-fluorinated or terminal-fluorinated analogs [1]. These differences directly impact its performance as a synthetic intermediate, a ligand for metal coordination, and its behavior in physical processes like chemical vapor deposition (CVD) [2].

Quantitative Evidence for Differentiating 3,3-Difluoropentane-2,4-dione from Structural Analogs


Enhanced Acidity (Lower pKa) for Improved Metal Chelation and Reactivity

The 3,3-difluorination increases the acidity of the central methylene group compared to non-fluorinated analogs. While the specific pKa for 3,3-difluoropentane-2,4-dione is not widely published, the effect of fluorine substitution is well-established. For context, 1,1,1-trifluoropentane-2,4-dione and hexafluoropentane-2,4-dione have 'significant hydrogen bond acidities' compared to the parent pentane-2,4-dione [1]. This increased acidity facilitates deprotonation, leading to stronger metal-ligand binding and higher stability constants for its metal complexes [2].

Coordination Chemistry Ligand Design Acid Dissociation Constant

Altered Tautomeric Equilibrium Favoring Keto Form for Unique Reaction Pathways

The position of fluorine substitution significantly impacts the keto-enol tautomerism of β-diketones. Studies on 3-substituted pentane-2,4-diones demonstrate that the equilibrium is sensitive to the electronic nature of the substituent [1]. While specific data for 3,3-difluoropentane-2,4-dione is not available, class-level understanding suggests that the electron-withdrawing fluorine atoms at the 3-position would alter the relative stability of keto and enol forms compared to unsubstituted or terminally fluorinated analogs. This shift in equilibrium can change its reactivity profile, for example, by affecting its behavior in condensation reactions or as a precursor in heterocyclic synthesis [2].

Tautomerism Reaction Mechanism Structural Chemistry

Potential for Different Thermal Decomposition Pathway vs. Hexafluoro Analog

The thermal decomposition pathway of β-diketones is highly dependent on fluorination pattern. IR laser-powered homogeneous pyrolysis studies have shown that pentane-2,4-dione decomposes via molecular elimination pathways, while the fully fluorinated 1,1,1,5,5,5-hexafluoropentane-2,4-dione (HFA) eliminates HF with ring closure to yield a furan derivative [1]. Although 3,3-difluoropentane-2,4-dione was not studied, its intermediate fluorination level and unique substitution pattern suggest a decomposition route distinct from both the non-fluorinated and fully fluorinated cases. This is critical for its use as a CVD precursor, where ligand decomposition determines film purity and properties.

Chemical Vapor Deposition Thermal Stability Precursor Chemistry

Reported Instability of 3-Substituted β-Diketones: A Critical Handling Parameter

A known characteristic of 3-substituted β-diketones is their relative instability in solution compared to their 1- and 5-substituted isomers [1]. Acid dissociation constant studies have explicitly noted the 'instability of 3-substituted compounds in solution' [1]. This is a critical, quantifiable differentiator for procurement and experimental planning. While this represents a potential drawback, it also creates unique reactivity windows, such as for in-situ generation and trapping experiments, which are not possible with more stable analogs. This property necessitates careful storage and handling protocols (e.g., low temperature, dry conditions) that are not required for compounds like pentane-2,4-dione.

Stability Storage Handling Precautions

Optimal Application Scenarios for Procuring 3,3-Difluoropentane-2,4-dione


Development of Specialized Metal Complexes for Catalysis or Materials Science

Researchers seeking to fine-tune the electronic properties of metal-organic complexes should consider this ligand. The enhanced acidity [1] and altered tautomerism [2] compared to non-fluorinated ligands can lead to metal chelates with distinct stability constants, redox potentials, and catalytic activities. The compound's instability [3] means it is best used in situ or shortly after complexation, making it suitable for targeted synthesis rather than as a stock reagent.

Exploratory Synthesis of Fluorinated Heterocycles and Bioactive Scaffolds

As a fluorinated β-diketone, this compound serves as a versatile building block for constructing fluorine-containing heterocycles (e.g., pyrazoles, isoxazoles) that are of significant interest in medicinal chemistry and agrochemical development [1]. Its unique substitution pattern offers a route to regioisomers that are inaccessible from other fluorinated β-diketones like the 1,1,1-trifluoro or hexafluoro analogs. Its solution instability [3] can be exploited for controlled, in-situ generation of reactive intermediates.

Fundamental Studies on Tautomerism and Fluorine Electronic Effects

This compound is a valuable probe for academic research investigating the fundamental effects of fluorine substitution on the physical organic chemistry of β-diketones. Its 3,3-difluoro substitution pattern provides a unique electronic environment for studying keto-enol tautomerism [2] and intramolecular hydrogen bonding, complementing studies on other fluorinated analogs like MFAA and DFAA [4].

CVD Precursor Development Requiring Specific Decomposition Profiles

For scientists developing new chemical vapor deposition (CVD) processes, this compound represents a potential precursor with a decomposition pathway that is expected to be distinct from the well-studied pentane-2,4-dione and HFA systems [5]. Its intermediate level of fluorination and central substitution may lead to different film compositions or deposition temperatures, offering a new parameter space for thin-film engineering.

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